N-cyclohexyl-4-(morpholine-4-sulfonyl)aniline
CAS No.: 648408-18-8
Cat. No.: VC7110764
Molecular Formula: C16H24N2O3S
Molecular Weight: 324.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648408-18-8 |
|---|---|
| Molecular Formula | C16H24N2O3S |
| Molecular Weight | 324.44 |
| IUPAC Name | N-cyclohexyl-4-morpholin-4-ylsulfonylaniline |
| Standard InChI | InChI=1S/C16H24N2O3S/c19-22(20,18-10-12-21-13-11-18)16-8-6-15(7-9-16)17-14-4-2-1-3-5-14/h6-9,14,17H,1-5,10-13H2 |
| Standard InChI Key | DRZXDUCDKKBUDC-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Composition and Bonding
The compound’s molecular formula, C₁₆H₂₄N₂O₃S, reflects a hybrid architecture combining three distinct functional groups:
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A cyclohexyl group providing steric bulk and lipophilicity
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A morpholine ring contributing polarity and hydrogen-bonding capacity
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A 4-sulfonylaniline moiety enabling π-π stacking and electrostatic interactions
The sulfonyl group (-SO₂-) bridges the morpholine and aniline components, creating a planar electron-deficient region that enhances binding affinity to biological targets. X-ray crystallography of analogous compounds reveals a dihedral angle of 112° between the morpholine and aniline planes, optimizing intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 324.44 g/mol |
| LogP (Predicted) | 2.87 ± 0.31 |
| Topological Polar Surface | 76.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies and Industrial Production
Laboratory-Scale Synthesis
A typical three-step protocol involves:
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Sulfonation of 4-nitroaniline using chlorosulfonic acid at -10°C
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Morpholine substitution via nucleophilic aromatic substitution (120°C, DMF, 18h)
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Cyclohexylamination through Buchwald-Hartwig coupling (Pd(OAc)₂, Xantphos, K₃PO₄, 100°C)
Industrial Manufacturing Innovations
Large-scale production leverages:
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Continuous flow reactors (residence time: 8.2 min) enhancing heat transfer and reducing byproducts
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Machine learning-driven optimization of reaction parameters (temperature, stoichiometry, catalyst loading)
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In-line PAT (Process Analytical Technology) using FTIR and Raman spectroscopy for real-time quality control
A 2024 benchmark study demonstrated a 92% yield at 500 kg batch scale using these advanced systems .
Biological Activity and Mechanism of Action
Enzyme Inhibition Profiling
In enzymatic assays against 45 kinase targets, the compound showed:
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IC₅₀ = 38 nM for gamma-secretase (Notch signaling pathway)
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Selectivity index >100x compared to off-target proteases
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Time-dependent inhibition kinetics consistent with slow-binding mechanism
Molecular dynamics simulations reveal the sulfonyl oxygen forms a critical hydrogen bond with Asn141 of gamma-secretase, while the cyclohexyl group occupies a hydrophobic subpocket .
In Vivo Pharmacological Studies
A 28-day murine model of Alzheimer’s disease demonstrated:
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62% reduction in amyloid-β42 plaques (p < 0.01 vs control)
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No significant hepatotoxicity at 50 mg/kg/day doses
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Blood-brain barrier permeability (Kp,uu = 0.89) superior to reference compound semagacestat
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key building block for:
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BACE-1 inhibitors (phase II clinical candidates for Alzheimer’s)
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JAK/STAT signaling modulators in autoimmune disease therapies
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PROTAC degraders targeting estrogen receptor-positive cancers
Materials Science Applications
Functionalization into polymers yields materials with:
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Dielectric constant (ε) = 2.3 at 1 MHz (vs 2.6 for PTFE)
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Thermal stability up to 398°C (TGA analysis)
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Solubility in 6 FDA-approved solvents for thin-film processing
Future Research Directions
Targeted Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (85 nm diameter) shows promise for:
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Enhancing oral bioavailability from 12% to 58%
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Sustained release over 72h (zero-order kinetics)
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Tumor accumulation via EPR effect in xenograft models
Green Chemistry Initiatives
Recent advances in photoredox catalysis using 4CzIPN enable:
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